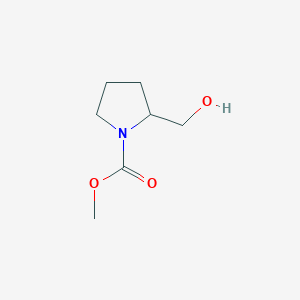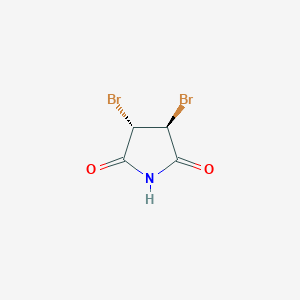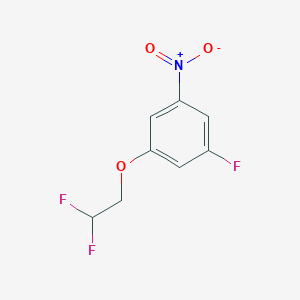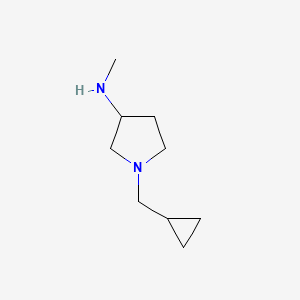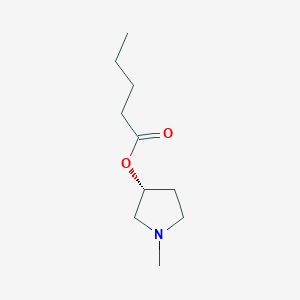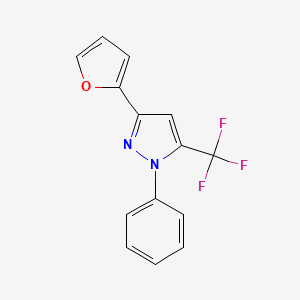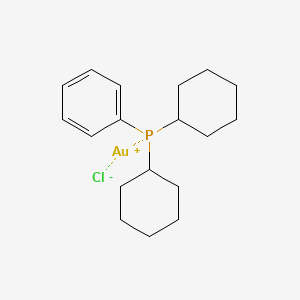![molecular formula C10H9NO2 B12869700 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one can be achieved through several synthetic routes. One common method involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in moderate to high yields.
Industrial Production Methods
化学反応の分析
Types of Reactions
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in materials science for developing new polymers and advanced materials
作用機序
The mechanism of action of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
7-Hydroxy Mitragynine: Found in Mitragyna speciosa, this compound shares a similar hydroxyl group but differs in its overall structure and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrole ring and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is unique due to its combination of a cycloheptane ring with a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
8-hydroxy-3-methyl-1H-cyclohepta[b]pyrrol-7-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(12)10(9)13/h2-5,11H,1H3,(H,12,13) |
InChIキー |
TUZNWBLANTXYLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C(C(=O)C=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





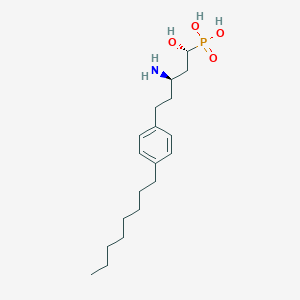

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
